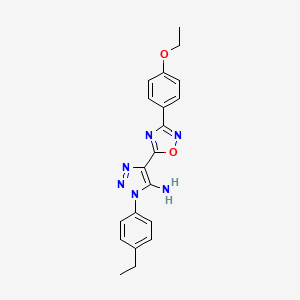

![molecular formula C8H9Cl2F3N4 B2795473 [7-(三氟甲基)-[1,2,4]三唑并[4,3-a]吡啶-3-基]甲胺 二盐酸盐 CAS No. 2031259-13-7](/img/structure/B2795473.png)

[7-(三氟甲基)-[1,2,4]三唑并[4,3-a]吡啶-3-基]甲胺 二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

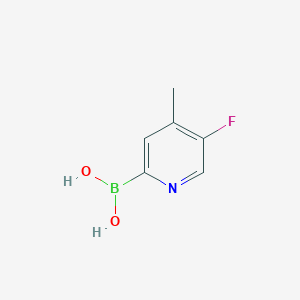

“[7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine dihydrochloride” is a chemical compound with the molecular weight of 293.12 . The IUPAC name for this compound is (7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine dihydrochloride .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel [1,2,4]triazolo[4,3-a]pyrazine derivatives were synthesized and evaluated for their inhibitory activities . Another study reported the synthesis of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H11F3N4.2ClH/c9-8(10,11)5-1-2-15-6(3-5)13-14-7(15)4-12;;/h5H,1-4,12H2;2*1H . This code provides a unique representation of the molecule’s structure.科学研究应用

合成和生物活性

已探索与所讨论化合物具有结构相似性的氟代 7-芳基-2-吡啶基-6,7-二氢[1,2,4]三唑并[1,5-a][1,3,5]三嗪-5-胺的合成和评价。这些化合物通过从(异)烟酰肼开始的三步实用程序合成。在最后一步通过环缩合引入氟取代的芳基片段,并评估了对各种癌细胞系的抗增殖活性,表明在癌症研究中具有潜在应用 (Dolzhenko 等人,2008)。

结构和理论研究

另一项研究重点关注与所讨论化合物结构相关的化合物的分子结构、振动频率和分子静电势图,提供了其化学性质和潜在相互作用的宝贵信息 (Gumus 等人,2018)。

新型配体和螯合化合物

对新型多氮配体的合成研究,包括 7-{[1,2,3]三唑并[1,5-a]吡啶-3-基}-[1,2,3]三唑并[1,5-a]吡啶,表明在开发螯合化合物或发光传感器中具有潜在应用,展示了三唑并吡啶衍生物在材料科学中的多功能性 (Abarca 等人,2004)。

安全和危害

作用机制

Target of Action

The primary target of [7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine dihydrochloride is the poly (ADP-ribose) polymerase 15 (ARTD7, BAL3) . This protein plays a significant role in DNA repair and cellular response to stress, making it a potential target for cancer therapeutics .

Mode of Action

The compound interacts with its target by binding to the active site of the protein. The binding energy of the compound to ARTD7 is significant, ranging from -8.1 to -9.8 kcal/mol . This strong binding affinity suggests that the compound may inhibit the function of ARTD7, potentially disrupting DNA repair processes and inducing cell death in cancer cells .

Biochemical Pathways

Therefore, the inhibition of ARTD7 by the compound could potentially disrupt these pathways, leading to cell death .

Pharmacokinetics

The related compound sitagliptin, which also contains a [1,2,4]triazolo[4,3-a]pyrazine moiety, is known to have good bioavailability and is used as an anti-diabetic medication . It would be reasonable to hypothesize that [7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine dihydrochloride might have similar ADME properties, but further studies would be needed to confirm this.

Result of Action

The compound has shown promising anti-cancer properties in preliminary studies. For example, one derivative of the compound, RB7, was found to induce the mitochondrial apoptotic pathway in HT-29 colon cancer cells by up-regulating Bax and down-regulating Bcl2, leading to the activation of Caspase 3 and initiation of cell death .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. Additionally, the presence of certain impurities, such as nitroso compounds, can potentially lead to genotoxic effects . Therefore, careful control of the synthesis and storage conditions is crucial for maintaining the compound’s efficacy and safety .

属性

IUPAC Name |

[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N4.2ClH/c9-8(10,11)5-1-2-15-6(3-5)13-14-7(15)4-12;;/h1-3H,4,12H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQZDKQGKGBQIIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NN=C2CN)C=C1C(F)(F)F.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2F3N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2031259-13-7 |

Source

|

| Record name | [7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

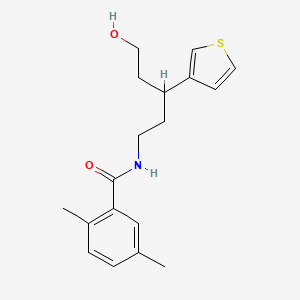

![2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2795390.png)

![Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-(pyridin-2-yl)acetate](/img/structure/B2795391.png)

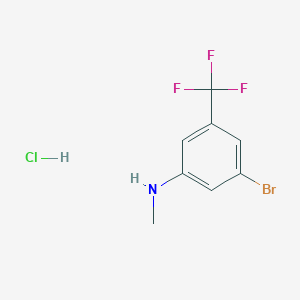

![4,6-Dichloropyrazolo[1,5-a]pyrazine](/img/structure/B2795393.png)

![2-[(3-Ethyl-5-methyl-1,2-oxazol-4-yl)methoxy]-5-fluorobenzaldehyde](/img/structure/B2795395.png)

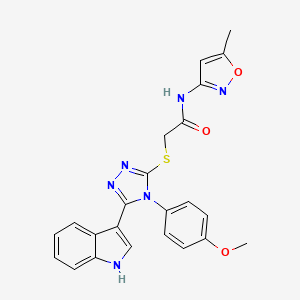

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2795407.png)

![2-[[[5-[2-[(2-Carboxyphenyl)methylidene]hydrazinyl]-5-oxopentanoyl]hydrazinylidene]methyl]benzoic acid](/img/structure/B2795410.png)